2-{3-[(2-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE
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Overview
Description
2-{3-[(2-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of indole, sulfonyl, and tetrahydroisoquinoline moieties, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the indole and tetrahydroisoquinoline precursors. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Introduction of the 2-fluorobenzyl Group: This step involves the sulfonylation of the indole with 2-fluorobenzyl chloride in the presence of a base such as triethylamine.
Coupling with Tetrahydroisoquinoline: The final step involves the acylation of the indole derivative with 1,2,3,4-tetrahydroisoquinoline using an appropriate acylating agent like acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and related derivatives.
Substitution: Halogenated indole and tetrahydroisoquinoline derivatives.
Scientific Research Applications
2-{3-[(2-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[(2-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenyl)-2-methylamino-cyclohexanone: A dissociative anesthetic related to ketamine.
7-Bromo-3-chloro-1,2-benzothiazole: Known for its wide range of biological activities and medicinal applications.
Uniqueness
2-{3-[(2-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE is unique due to its combination of indole, sulfonyl, and tetrahydroisoquinoline moieties, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O3S/c27-23-11-5-3-9-21(23)18-33(31,32)25-16-29(24-12-6-4-10-22(24)25)17-26(30)28-14-13-19-7-1-2-8-20(19)15-28/h1-12,16H,13-15,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYVRYRGLOTEJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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